N'-(4-Tert-butylphenyl)-N-hydroxymethanimidamide
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Overview
Description
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxyformamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-N’-hydroxyformamidine typically involves the reaction of 4-tert-butylaniline with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyformamidine group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(4-tert-Butylphenyl)-N’-hydroxyformamidine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, oximes, and nitroso compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)-N’-hydroxyformamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butylphenyl)-N’-hydroxyacetamidine
- N-(4-tert-Butylphenyl)-N’-hydroxybenzamidine
- N-(4-tert-Butylphenyl)-N’-hydroxythiourea
Uniqueness
N-(4-tert-Butylphenyl)-N’-hydroxyformamidine is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyformamidine moiety
Properties
CAS No. |
339068-26-7 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-(4-tert-butylphenyl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-4-6-10(7-5-9)12-8-13-14/h4-8,14H,1-3H3,(H,12,13) |
InChI Key |
PDFBPLZTOXIMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=CNO |
Origin of Product |
United States |
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